2-Methoxy-4-nitrobenzaldehyde
Overview
Description
2-Methoxy-4-nitrobenzaldehyde is a compound that is structurally related to several other compounds studied in the provided papers. While the exact compound is not directly studied, insights can be drawn from closely related compounds such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN), 2-methoxy-1-naphthaldehyde (MN), and others that share similar functional groups or structural motifs .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methoxybenzaldehyde with various reagents. For instance, N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was synthesized by reacting equimolar quantities of 2-methoxybenzaldehyde and 2-nitrobenzohydrazide in methanol . Similarly, the synthesis of complex compounds like 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been reported, which provides insights into the potential synthetic routes that could be applied to 2-Methoxy-4-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been investigated using density functional theory (DFT) calculations. For example, the molecular structure of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde was optimized and its vibrational frequencies were investigated using DFT . The crystal structure of related compounds, such as N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, has been determined by X-ray diffraction, revealing the dihedral angle between the benzene rings and the presence of hydrogen bonding in the crystal structure .
Chemical Reactions Analysis
The reactivity of compounds similar to 2-Methoxy-4-nitrobenzaldehyde has been studied in various chemical reactions. For instance, the stereoselectivity of directed aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be affected by the amine employed as a base, which indicates the influence of substituents and reaction conditions on the outcome of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and analytical techniques. The vibrational spectroscopy (infrared and Raman), calorimetry (DSC), and optical microscopy have been used to investigate polymorphism in 4-methoxy-3-nitrobenzaldehyde . Spectral studies, including UV-Vis NIR spectroscopy, have been conducted on 2-methoxybenzaldehyde to understand its optical properties .
Scientific Research Applications
1. Crystal Structure Analysis
- The compound 4-Methoxy-N-(2-nitrobenzylidene)aniline, related to 2-Methoxy-4-nitrobenzaldehyde, has been studied for its crystal structure. This compound was formed by reacting 2-nitrobenzaldehyde with 4-methoxybenzenamine and exhibits a unique molecular configuration with a specific dihedral angle between benzene rings, demonstrating its potential for crystallographic studies (Xiao-Yan Ren & F. Jian, 2008).
2. Organic Synthesis
- In organic synthesis, 2-Methoxy-4-nitrobenzaldehyde has been used as a precursor for the synthesis of phthalazines, which are potential precursors for DNA intercalators. This illustrates its role in the synthesis of complex organic molecules (P. G. Tsoungas & M. Searcey, 2001).
3. Photochemistry
- In photochemistry, substituted 2-nitrobenzaldehydes, including 2-Methoxy-4-nitrobenzaldehyde, have been explored as photoactivatable caged proton compounds. These studies focus on their deprotonation yields, pKa values, and decay kinetics, highlighting their significance in fast photochemical reactions (S. Abbruzzetti et al., 2003).
4. Photocatalysis
- 2-Methoxy-4-nitrobenzaldehyde has been involved in studies on photocatalytic oxidation, demonstrating its potential application in the selective oxidation of benzyl alcohol derivatives. This research contributes to the understanding of photocatalysis in organic chemistry (R. Marotta et al., 2013).
5. Polymorphism Studies
- Research on polymorphism in related compounds, such as 4-methoxy-3-nitrobenzaldehyde, provides insights into the structural versatility of these molecules, which is crucial for pharmaceutical and material sciences (Sara Wishkerman et al., 2006).
Safety And Hazards
2-Methoxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing genetic defects . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374862 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzaldehyde | |
CAS RN |
136507-15-8 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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